![molecular formula C16H10ClN3O B11837141 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one CAS No. 204511-46-6](/img/structure/B11837141.png)
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
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Overview
Description
8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at reflux temperature, leading to the formation of the desired pyrazoloquinoline compound.
Industrial Production Methods
While specific industrial production methods for 8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Biological Activities
8-Chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one exhibits significant biological activities that make it a candidate for further pharmacological exploration:
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties through various mechanisms:
-
Inhibition of Cyclin-dependent Kinases (CDKs) : It selectively inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. Specific IC50 values reported are:
- CDK2: 0.36 µM
- CDK9: 1.8 µM
- Cell Proliferation Studies : Significant antiproliferative effects have been observed against human tumor cell lines such as HeLa, HCT116, and A375, with reductions in cell viability exceeding 70% at concentrations above 1 µM.
Other Biological Activities
Beyond its anticancer effects, the compound has also shown promise in other areas:
- Cardioprotective Effects : Derivatives have demonstrated protective effects on cardiomyocytes in models of doxorubicin-induced cardiotoxicity.
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, although specific results for this compound remain limited.
Case Studies and Research Findings
Several studies underscore the potential applications of this compound:
- Study on Cancer Cell Lines : Research indicated that treatment with this compound significantly reduced cell viability in HeLa cells by over 70% at concentrations above 1 µM.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
8-Chloro-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific structural features, such as the chloro and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.
Biological Activity
8-Chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their interactions with various biological targets, particularly in cancer therapy. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
The chemical properties of this compound are summarized in the table below:
Property | Value |
---|---|
CAS Number | 204511-46-6 |
Molecular Formula | C16H10ClN3O |
Molecular Weight | 295.72 g/mol |
IUPAC Name | This compound |
InChI Key | FPPNVIGLHYPKSL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By binding to the active sites of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. It has shown promising results against various cancer cell lines:
- Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative effects on human tumor cell lines such as HeLa, HCT116, and A375. Specific IC50 values have been reported, indicating its potency in inhibiting cancer cell growth .
- Selectivity Towards CDKs : Research indicates that this compound exhibits selective inhibition towards CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .
Other Biological Activities
Beyond anticancer effects, this compound has been evaluated for other biological activities:
- Cardioprotective Effects : In models of doxorubicin-induced cardiotoxicity, derivatives of pyrazoloquinoline compounds have shown protective effects on cardiomyocytes .
- Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties, although specific results for this compound remain limited.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells by over 70% at concentrations above 1 µM .
- Mechanistic Insights : Another investigation provided insights into the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways .
Properties
CAS No. |
204511-46-6 |
---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-6-7-14-12(8-10)13-9-20(11-4-2-1-3-5-11)19-15(13)16(21)18-14/h1-9H,(H,18,21) |
InChI Key |
FPPNVIGLHYPKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4=C(C=CC(=C4)Cl)NC(=O)C3=N2 |
Origin of Product |
United States |
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